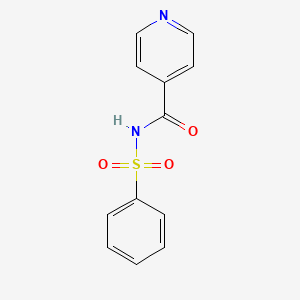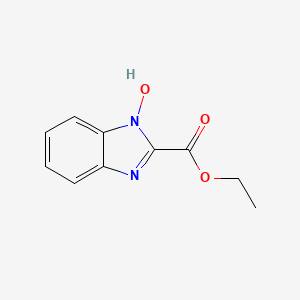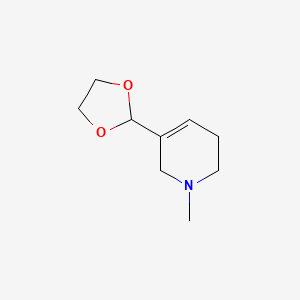
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both a dioxolane ring and a tetrahydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The tetrahydropyridine ring can be formed through cyclization reactions involving appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and controlled temperature and pressure conditions to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, while the tetrahydropyridine ring can interact with biological receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog containing only the dioxolane ring.
1,3-Dioxane: Contains a six-membered ring with two oxygen atoms.
Tetrahydropyridine: Contains only the tetrahydropyridine ring without the dioxolane moiety.
Uniqueness
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine is unique due to the combination of both dioxolane and tetrahydropyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
105688-89-9 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
5-(1,3-dioxolan-2-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H15NO2/c1-10-4-2-3-8(7-10)9-11-5-6-12-9/h3,9H,2,4-7H2,1H3 |
InChI-Schlüssel |
DPQKEYOVHJVHCU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC=C(C1)C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



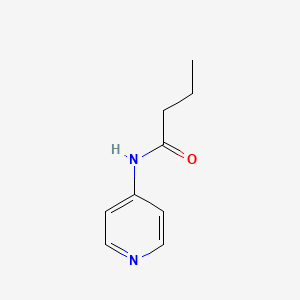
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
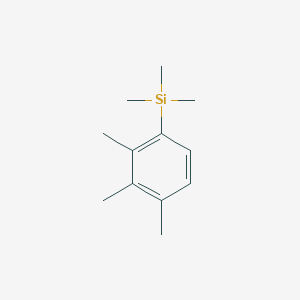
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)



![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
